Product packaging for Dinitrosopentamethylenetetramine(Cat. No.:CAS No. 101-25-7)

Dinitrosopentamethylenetetramine

Cat. No.: B087232
CAS No.: 101-25-7
M. Wt: 186.17 g/mol
InChI Key: MWRWFPQBGSZWNV-UHFFFAOYSA-N
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Description

Contextualization within Chemical Blowing Agents

Chemical blowing agents are substances that generate gas through thermal decomposition, creating a cellular or foamed structure within a polymer matrix. jes.or.jp These agents are broadly categorized as organic or inorganic. jes.or.jp

Dinitrosopentamethylenetetramine is classified as an organic chemical blowing agent. jes.or.jp Organic blowing agents, which also include hydrazine (B178648) derivatives and azo compounds, decompose exothermically to primarily produce nitrogen gas. jes.or.jp This contrasts with inorganic blowing agents, such as those based on carbonate and bicarbonate chemistry, which decompose endothermically and release mainly carbon dioxide. jes.or.jp DNPT is particularly valued for its effectiveness in producing unicellular structures in both natural and synthetic rubbers. nih.gov

The use of this compound as an organic chemical blowing agent dates back to its introduction in 1947. jes.or.jp Its long history of application, particularly in the rubber industry, underscores its established role in manufacturing processes. jes.or.jp

Significance in Polymer Science and Engineering Research

In polymer science, DNPT is instrumental in the production of foamed plastics and rubber materials. smolecule.comjbindustry.co.in Its ability to decompose and release gas allows for the creation of lightweight materials with desirable structural characteristics. Researchers utilize techniques like differential scanning calorimetry (DSC) to study its thermal decomposition pathways to enhance safety protocols. smolecule.com Furthermore, studies have explored its role as both a chain-extension agent and a blowing agent for polymers like poly(propylene carbonate) (PPC), a biodegradable plastic derived from carbon dioxide and propylene (B89431) oxide. researchgate.net

Relevance in Energetic Materials Research (e.g., emulsion explosives)

Due to its reactive and gas-generating properties, this compound also finds application in the field of energetic materials, such as emulsion explosives. nih.gov Emulsion explosives are a class of energetic materials that have become commercially available in various forms for over five decades. nih.gov DNPT's ability to generate gas upon decomposition makes it a key component in certain explosive formulations. Research in this area has also noted that DNPT can act as a potential interference in the detection of other explosives like PETN (pentaerythritol tetranitrate) and RDX (cyclotrimethylene trinitramine) when using gas chromatography with chemiluminescence detection. ojp.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N6O2 B087232 Dinitrosopentamethylenetetramine CAS No. 101-25-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dinitroso-1,3,5,7-tetrazabicyclo[3.3.1]nonane
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InChI

InChI=1S/C5H10N6O2/c12-6-10-2-8-1-9(4-10)5-11(3-8)7-13/h1-5H2
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InChI Key

MWRWFPQBGSZWNV-UHFFFAOYSA-N
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Canonical SMILES

C1N2CN(CN1CN(C2)N=O)N=O
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Molecular Formula

C5H10N6O2
Record name N,N'-DINITROSOPENTAMETHYLENE TETRAMINE
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DSSTOX Substance ID

DTXSID5020526
Record name N,N-Dinitrosopentamethylenetetramine
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Molecular Weight

186.17 g/mol
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Physical Description

Flammable explosive solid., Dry Powder, Cream-colored solid; [Hawley] Off-white powder; [MSDSonline]
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Record name 1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-dinitroso-
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Solubility

SOL IN DIMETHYL FORMAMIDE; SOMEWHAT SOL IN PYRIDINE, SOMEWHAT SOL IN METHYL ETHYL KETONE & ACETONITRILE, SLIGHTLY SOL IN WATER (ABOUT 1%), METHANOL, ETHANOL, SLIGHTLY SOL IN BENZENE, ETHER, ACETONE, READILY SOL DIMETHYL SULFOXIDE
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Color/Form

LIGHT CREAM-COLORED POWDER, LIGHT-YELLOW NEEDLES

CAS No.

101-25-7
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Chemical and Physical Properties

Dinitrosopentamethylenetetramine is a flammable explosive solid, typically appearing as a light cream-colored or pale yellow crystalline powder. nih.govechemi.com It is known to be sensitive to shock and heat. noaa.govnoaa.gov

PropertyValueSource
Chemical Formula C5H10N6O2 smolecule.com
Molecular Weight 186.17 g/mol nih.gov
Appearance Light cream-colored powder nih.gov
Melting Point Decomposes at 200-210°C smolecule.com
Solubility Soluble in dimethyl formamide; somewhat soluble in pyridine, methyl ethyl ketone, and acetonitrile; slightly soluble in water, methanol, ethanol, benzene, and ether. nih.gov

Synthesis and Manufacturing

Chemical Reactions

The synthesis is achieved by reacting HMTA with a nitrosating agent, such as nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and an acid. smolecule.com The reaction is an electrophilic substitution where nitroso groups (-NO) replace hydrogen atoms on the HMTA structure. The process is sensitive to pH, with optimal yields occurring between pH 3.5 and 4.5.

Raw Materials

The key raw materials for the synthesis of DNPT are:

Hexamethylenetetramine (HMTA)

Sodium Nitrite (NaNO₂)

An acid (e.g., hydrochloric acid)

Industrial Production

In an industrial setting, the nitrosation reaction is carefully controlled, often at temperatures between 0-5°C to prevent side reactions. After the reaction, the DNPT product is precipitated, washed with cold water, and dried at temperatures below 50°C to avoid decomposition. smolecule.com

Iv. Interaction Studies and Reactivity

Reactivity with Acidic Species

Dinitrosopentamethylenetetramine (DNPT) exhibits significant sensitivity to acidic conditions, which can drastically lower its decomposition temperature and increase reactivity hazards. smolecule.comjes.or.jp The compound reacts strongly with both mineral acids, such as hydrochloric acid (HCl), and organic acids. smolecule.com In the presence of 10% hydrochloric acid, for instance, DNPT's decomposition initiates at 70°C, a sharp decrease from the 200°C required under neutral conditions. This acid-catalyzed decomposition occurs through hydrolysis, yielding ammonia (B1221849) derivatives and formaldehyde. jes.or.jp

The potency of the acidic effect on decomposition temperature is directly related to the acid's dissociation constant; stronger acids induce more significant reductions in thermal stability. smolecule.com Organic acids like salicylic (B10762653) acid, phthalic acid, and stearic acid are particularly effective at lowering the decomposition threshold. jes.or.jpechemi.com This heightened reactivity underscores the risk of violent decomposition when DNPT comes into contact with acidic materials. nih.gov

Table 1: Effect of Acidic Species on the Decomposition Temperature of DNPT jes.or.jp
Acidic SpeciesRatio (DNPT:Acid)Decomposition Temperature (°C)
None (Pure DNPT)-206
Stearic Acid1 : 0.1157
1 : 0.5156
Salicylic Acid1 : 172
Phthalic Acid1 : 0.172

Interactions with Industrial Absorbents and Chemical Additives

The thermal stability of DNPT is also compromised by interactions with various industrial absorbents and chemical additives. smolecule.com Certain additives are intentionally used as foaming aids to lower the decomposition temperature into a more manageable range of 90-130°C for specific applications. echemi.com

Urea (B33335) is a notable example; its presence not only lowers the decomposition onset temperature to 140°C but can also help mitigate the foul odor produced during decomposition. echemi.com However, this interaction increases the risk of explosion during processing steps like drying. Other substances, such as magnesium oxide (MgO) and mineral oils, can alter the decomposition kinetics, potentially leading to unpredictable exothermic behavior. Furthermore, contact with certain metallic salts, like zinc chloride, can trigger violent decomposition. nih.gov

Table 2: Influence of Industrial Additives on DNPT Decomposition
AdditiveEffect on DecompositionSource
UreaLowers decomposition onset to 140°C.
Organic Acids (as foaming aids)Reduces decomposition temperature to a range of 90-130°C. echemi.com
Magnesium Oxide (MgO)Accelerates exothermic decomposition at concentrations >5 wt%.
Mineral OilsAlters decomposition kinetics, leading to unpredictable behavior.
Zinc ChlorideCauses violent decomposition. nih.gov

Comparative Stability Studies with Analogous Compounds

When compared to other organic blowing agents, DNPT's thermal stability profile presents distinct characteristics. Its decomposition temperature is lower than that of compounds like azodicarbonamide (B1663908) and oxybisbenzenesulfonylhydrazide (OBSH), which limits its application in high-temperature processes.

Structurally, DNPT is derived from hexamethylenetetramine, a precursor also used for high explosives like RDX (cyclotrimethylenetrinitramine) and HMX (cyclotetramethylenetetranitramine). These energetic materials are generally more stable. For example, β-HMX is considered thermodynamically stable under ambient conditions. mdpi.com Studies on trace amounts of RDX and HMX show they are minimally affected by conditions like elevated humidity and ozone, with significant degradation primarily occurring under UV light exposure. nih.gov In contrast, DNPT's thermal decomposition begins exothermically at temperatures just above its melting point of approximately 200-210°C. smolecule.com This lower thermal threshold distinguishes its stability from its more stable structural relatives in the field of energetic materials.

Table 3: Comparative Decomposition of DNPT and Other Blowing Agents
CompoundDecomposition Temperature (°C)Primary Gaseous Products
This compound (DNPT)200–210Nitrogen, Formaldehyde, Carbon Dioxide
Azodicarbonamide200–250Nitrogen, Carbon Monoxide, Carbon Dioxide
Oxybisbenzenesulfonylhydrazide (OBSH)210–240Nitrogen, Water

Advanced Analytical Methodologies for Research on Dinitrosopentamethylenetetramine

Advanced analytical techniques are indispensable for the detailed characterization of dinitrosopentamethylenetetramine (DNPT), providing insights into its structural properties, purity, and decomposition behavior. These methodologies are crucial for ensuring its safe handling and application in various industries.

Vi. Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the reaction mechanisms of DNPT, offering a balance between computational cost and accuracy. qom.ac.ir

Optimization of Molecular Structures

A crucial first step in computational analysis is the optimization of the molecular geometry to find the most stable conformation. For DNPT, this is typically achieved using DFT methods such as the B3LYP functional combined with a basis set like 6-311++G(D). researchgate.netresearchgate.net This process determines the equilibrium bond lengths, bond angles, and dihedral angles of the molecule. researchgate.net The optimized structure serves as the foundation for subsequent calculations of various molecular properties. nih.govnih.gov Studies have systematically assessed different DFT functionals and basis sets to ensure the accurate prediction of geometric parameters for complex molecules. rsc.org

Calculation of Electronic and Thermodynamic Properties

Once the molecular structure is optimized, DFT can be used to calculate a range of electronic and thermodynamic properties that are critical for understanding the reactivity and stability of DNPT.

Electronic Properties: Key electronic properties calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity. Natural Bond Orbital (NBO) analysis is also performed to understand charge distribution and delocalization within the molecule. nih.govnih.gov

Thermodynamic Properties: DFT calculations can provide valuable thermodynamic data, such as the standard enthalpy of formation, entropy, and Gibbs free energy. mdpi.comnih.gov These parameters are essential for predicting the spontaneity of reactions and for understanding the energy changes that occur during decomposition. For instance, the gas-phase enthalpies of formation can be calculated using isodesmic reactions, a computational strategy that helps to minimize errors. mdpi.com

PropertySignificanceTypical DFT Method
Optimized GeometryProvides the most stable molecular structure.B3LYP/6-311++G(D)
HOMO-LUMO GapIndicates chemical reactivity and kinetic stability.B3LYP/6-311++G(D)
NBO AnalysisReveals charge distribution and intramolecular interactions.B3LYP/6-311++G(D)
Enthalpy of FormationQuantifies the energy released or absorbed during formation.Isodesmic Reactions

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. mdpi.comneurips.cc By solving Newton's equations of motion, MD simulations can provide a detailed picture of the dynamic behavior of DNPT, including its conformational changes, vibrational motions, and interactions with other molecules. mdpi.com These simulations are particularly useful for investigating the thermal decomposition process at an atomic level, helping to identify initial bond-breaking events and subsequent reaction pathways. nih.gov For instance, MD simulations have been used to study the co-crystal structures of energetic materials, providing insights into their stability and properties. researchgate.net

Quantitative Structure-Property Relationship (QSPR) and Artificial Neural Network (ANN) Modeling

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the molecular structure of a compound and its macroscopic properties. In the context of DNPT, QSPR models can be developed to predict properties like thermal stability, sensitivity to impact, and decomposition temperature based on calculated molecular descriptors. These descriptors can be derived from DFT calculations and include electronic, steric, and thermodynamic parameters.

Artificial Neural Networks (ANN) are a type of machine learning algorithm that can be trained on existing experimental and computational data to recognize complex patterns and make predictions. ANN modeling, in conjunction with QSPR, can enhance the predictive power for the properties of energetic materials. By training an ANN with a dataset of known compounds, it can learn the intricate relationships between molecular structure and properties, and then predict these properties for new or uncharacterized molecules like DNPT.

Vii. Environmental Fate and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as photolysis and hydrolysis. nih.gov

DNPT is susceptible to hydrolysis, particularly under acidic conditions and at elevated temperatures. nih.govechemi.com The compound hydrolyzes in the presence of dilute hydrochloric acid at 100°C. nih.govechemi.com This decomposition is also accelerated in the presence of other mineral and organic acids. The hydrolytic pathway leads to the breakdown of the complex cyclic structure of DNPT. The primary products identified from the acid-catalyzed hydrolysis of DNPT are ammonia (B1221849) and formaldehyde. While the compound shows no rapid reaction with water under neutral conditions, its stability is significantly reduced in acidic environments. echemi.comnoaa.gov

Biotic Degradation Mechanisms

Information specifically detailing the biotic degradation of Dinitrosopentamethylenetetramine is limited in current scientific literature. However, studies on other N-nitrosamines demonstrate that microbial degradation is a viable pathway. Various bacteria, including species common in the gastrointestinal tract and those found in drinking water biofilters, have been shown to degrade nitrosamines like dimethylnitrosamine and diphenylnitrosamine. asm.orgiwaponline.comnih.gov For instance, Bacillus species isolated from biological activated carbon filters were capable of biodegrading several nitrosamines. iwaponline.com The proposed mechanism for bacterial degradation of some nitrosamines involves their conversion to the parent amine and nitrite (B80452) ions. nih.gov Some oxygenase-expressing bacteria have also been found to degrade NDMA aerobically. Given these findings with related compounds, it is plausible that microorganisms could play a role in the environmental degradation of DNPT, although specific pathways and the types of microbial communities involved have yet to be identified.

Characterization of Degradation Products

The degradation of DNPT can yield a variety of products depending on the degradation pathway.

Thermal Decomposition: The thermal breakdown of DNPT, which is highly exothermic, primarily produces nitrogen gas and a solid white residue. nih.gov Minor gaseous products include nitrous oxide, carbon dioxide, oxygen, water, and formaldehyde. nih.govjes.or.jp Under high-pressure conditions (up to 10.1 MPa), the composition of evolved gases can change to include combustible gases such as methane, ethane (B1197151), and ethylene. jes.or.jp

Hydrolytic Degradation: In acidic environments, hydrolysis leads to the formation of ammonia derivatives and formaldehyde.

Potential Biotic Degradation: Based on studies of other nitrosamines, potential biotic degradation products could include the parent amine and nitrite ions. nih.gov

Table 1: Known and Potential Degradation Products of this compound

Degradation Pathway Products Source(s)
Thermal Decomposition Nitrogen, Solid Residue, Nitrous Oxide, Carbon Dioxide, Oxygen, Water, Formaldehyde nih.govjes.or.jp
High-Pressure Thermal Decomposition Methane, Ethane, Ethylene (in addition to above) jes.or.jp
Acid-Catalyzed Hydrolysis Ammonia Derivatives, Formaldehyde
Potential Biotic Degradation Parent Amine, Nitrite Ions (inferred from related compounds) nih.gov

Environmental Transport Considerations

The environmental mobility of DNPT is largely governed by its physical and chemical properties. DNPT is a solid, light cream-colored powder. nih.gov A critical factor influencing its transport is its low solubility in water; it is described as virtually insoluble in water and alcohol. nih.gov

This low water solubility suggests that DNPT will have limited mobility in soil and is less likely to leach into groundwater. chemsafetypro.com The soil adsorption coefficient (Koc), a key indicator of a chemical's mobility in soil, is not specified for DNPT in the available literature, but its low solubility implies a tendency to adsorb to soil particles. chemsafetypro.com

Despite its expected low mobility in soil, environmental contamination can still occur. Runoff from fire control or dilution water following industrial incidents can introduce the compound into the environment. noaa.gov As a solid powder, it can be transported by wind if not properly contained. nih.gov The environmental persistence of DNPT in soil has been noted as a concern, though specific half-life data is not available. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound (DNPT)
Ammonia
Carbon Dioxide
Dimethylamine (B145610) (DMA)
Dimethylnitrosamine
Diphenylnitrosamine
Ethane
Ethylene
Formaldehyde
Methane
N-nitrosodimethylamine (NDMA)
Nitrite
Nitrogen
Nitrous Oxide
Oxygen

Viii. Research Applications and Future Directions

Advancements in Foaming Agent Research

DNPT has a long history as a chemical blowing agent for producing foamed polymers, such as natural and synthetic rubbers, polyvinyl chloride (PVC), and other resins. jes.or.jpnih.govechemi.com Research in this area focuses on understanding and controlling its decomposition to create lightweight materials with specific cellular structures.

The primary function of DNPT as a blowing agent is its ability to undergo thermal decomposition, a chemical reaction that releases a significant volume of gas. echemi.com This process is fundamental to creating a cellular or foamed structure within a polymer matrix. jes.or.jpresearchgate.net

The decomposition of DNPT is an exothermic reaction, meaning it releases heat. jes.or.jp The principal gaseous product generated is nitrogen (N₂), which is inert and ideal for creating foam structures. jes.or.jpresearchgate.net However, the decomposition also yields smaller quantities of other gaseous products, including nitrous oxide, carbon dioxide, water, and formaldehyde. jes.or.jp In high-pressure environments (up to 10.1 MPa), the decomposition pathway of DNPT can shift, leading to the generation of combustible gases like methane, ethylene, and ethane (B1197151) in addition to the primary products.

The decomposition temperature of DNPT can be influenced by the presence of additives, often referred to as activators or foaming aids. echemi.com For instance, the addition of urea (B33335) can lower the decomposition onset temperature to as low as 140°C. researchgate.net Other organic acids such as salicylic (B10762653) acid, adipic acid, and phthalic acid can also be used to adjust the decomposition temperature, typically within the range of 90-130°C. echemi.com

Table 1: Effect of Additives on DNPT Decomposition

Additive Effect on Decomposition
Urea Lowers decomposition onset temperature to 140°C. researchgate.net
Magnesium Oxide (MgO) Alters decomposition kinetics, potentially increasing explosion likelihood.
Mineral Oil Modifies the gas release profile.

Studies have focused on optimizing the formulation of the blowing agent mixture and the foaming conditions, such as temperature and time. researchgate.net For example, in the production of completely biodegradable poly(propylene carbonate) (PPC) foams, researchers used DNPT as the chemical blowing agent and urea as an activator to lower its decomposition temperature. researchgate.net By investigating various ratios of urea to DNPT and different foaming conditions, they were able to significantly increase the molecular weight of the PPC and achieve superior mechanical properties suitable for packaging materials. researchgate.net The optimization of these parameters is crucial for developing materials with enhanced thermal insulation, sound insulation, and cushioning performance for a wide range of applications. zjshuntaitech.comresearchgate.net

Table 2: Gas Generation and Decomposition Properties of DNPT

Property Value / Description Source(s)
Gas Generation Volume 225 - 240 ml/g at Standard Temperature and Pressure (S.T.P.) nih.govjbindustry.co.insplgroup.in
Primary Gas Product Nitrogen (N₂) jes.or.jpresearchgate.net
Decomposition Temperature ~200-207°C (can be lowered with additives) nih.govechemi.com

Role in Energetic Materials Research

The chemical structure and exothermic decomposition of DNPT also make it a subject of interest in the field of energetic materials. jes.or.jp Its gas-generating properties are explored for applications in explosives, and its chemical signature is relevant in the context of explosive detection.

DNPT is utilized as a key component in certain types of explosives, particularly in emulsion explosives. Its function in these formulations is directly related to its ability to generate a large volume of gas upon decomposition, which contributes to the explosive effect. Research in this area investigates how the controlled decomposition of DNPT and the subsequent gas release can be harnessed to achieve desired energetic performance. zjshuntaitech.comimemg.org

An important aspect of DNPT in forensic and security research is its potential to interfere with analytical methods used for detecting trace explosives. ojp.gov Research has shown that during the analysis of samples for explosives using gas chromatography (GC) with a thermoelectric analyzer (TEA) chemiluminescence detector, DNPT can produce a strong analytical peak. ojp.gov This peak does not correspond to common explosives but appears in close proximity to the retention times of pentaerythritol (B129877) tetranitrate (PETN) and cyclotrimethylene trinitramine (RDX). ojp.gov

This interference can lead to false positives, where the presence of the benign blowing agent is incorrectly identified as a high explosive. ojp.gov This issue is particularly relevant for any detection instrumentation that relies on the nitric oxide/ozone chemiluminescence detection mechanism, which is the basis for the TEA detector. ojp.gov Understanding the chromatographic behavior and mass spectrum of DNPT is therefore crucial for developing more selective and accurate explosive detection methodologies. ojp.govnih.govnih.gov

Dinitrosopentamethylenetetramine as a Model Compound for Thermal Decomposition Studies

Due to its thermal instability and highly exothermic decomposition, DNPT serves as a valuable model compound for research into thermal hazards and decomposition kinetics. jes.or.jpresearchgate.net Numerous incidents of fire and explosion have been attributed to the compound, particularly during manufacturing and drying processes, underscoring the need for a thorough understanding of its thermal behavior. jes.or.jp

Researchers employ various analytical techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG), to study its decomposition under different conditions. researchgate.netacs.orgnih.gov These studies aim to determine critical safety parameters, including the onset temperature of decomposition, peak exothermic temperature, and the apparent activation energy of the decomposition reaction. researchgate.net The activation energy for DNPT's decomposition has been calculated as 148 kJ/mol using the Kissinger method.

Quantum mechanics models and simulations, such as those using Density Functional Theory (DFT), have been used to explore the complex, multi-step reaction pathways of its decomposition. researchgate.net These computational studies help to predict bond dissociation energies and identify the radical intermediates and transition states involved in the reaction mechanism. researchgate.net The insights gained from these experimental and simulation studies are critical for developing safer handling, storage, and transportation protocols for DNPT and other energetic materials. researchgate.net

Table 3: Selected Thermal Decomposition Data for DNPT

Parameter Method Value / Condition Source(s)
Onset Temperature Differential Scanning Calorimetry (DSC) Varies with heating rate and impurities researchgate.net
Peak Temperature Differential Scanning Calorimetry (DSC) Varies with heating rate researchgate.net
Activation Energy (Ea) Kissinger Method (from DSC data) 148 kJ/mol
Heat of Decomposition Adiabatic Reaction Calorimetry (ARC) 117.20 ± 15.50 kJ/mol acs.orgnih.gov

Table 4: Compound Names Mentioned in this Article

Compound Name Abbreviation / Other Name
This compound DNPT, Blowing Agent H
Adipic Acid
Azodicarbonamide (B1663908)
Carbon Dioxide CO₂
Cyclotrimethylene trinitramine RDX
Ethane
Ethylene
Formaldehyde
Magnesium Oxide MgO
Methane
Mineral Oil
Nitrogen N₂
Nitrous Oxide
Pentaerythritol tetranitrate PETN
Phthalic Acid
Poly(propylene carbonate) PPC
Polyvinyl chloride PVC
Salicylic Acid
Urea

Emerging Research Areas and Unexplored Aspects

The scientific community is actively investigating innovative approaches to harness and control the properties of this compound (DNPT). These efforts are largely concentrated on three key areas: the development of customized derivatives for enhanced foaming capabilities, the application of sophisticated computational modeling for predictive analysis of its behavior, and the establishment of environmentally benign synthesis methods. These research frontiers hold the promise of unlocking new applications for DNPT while simultaneously improving the safety and sustainability of its production and use.

Tailored Synthesis of Derivatives for Specific Foaming Performance

The performance of DNPT as a blowing agent is intrinsically linked to its thermal decomposition characteristics. The temperature at which it decomposes and the volume of gas released are critical parameters that dictate the final properties of the foamed material. Consequently, a significant area of research is focused on the synthesis of DNPT derivatives with modified decomposition profiles to achieve specific foaming outcomes.

While direct derivatization of the DNPT molecule is a complex endeavor, researchers have explored the use of various additives and activating compounds to modulate its decomposition. These activators, which are not chemically bound to the DNPT molecule but rather mixed with it, can lower the decomposition temperature, allowing for foaming to occur at temperatures compatible with a wider range of polymers. For instance, the addition of certain acidic materials can significantly reduce the onset temperature of decomposition. jes.or.jp

Although the synthesis of new, distinct DNPT derivatives with tailored foaming performance is not yet a widespread practice, the foundational chemistry for such modifications exists. The synthesis of functionalized proline derivatives, for example, demonstrates the potential for creating complex molecular structures with specific functionalities. nih.gov This approach, if applied to the core structure of DNPT, could lead to the development of novel blowing agents with precisely controlled decomposition kinetics and gas evolution properties.

Future research in this area will likely focus on the introduction of specific functional groups to the DNPT backbone. These modifications could be designed to:

Alter the decomposition temperature: Introducing electron-withdrawing or electron-donating groups could influence the stability of the nitroso groups, thereby tuning the decomposition temperature.

Control the rate of gas release: The nature of the evolved gases and the rate at which they are produced could be manipulated by incorporating different chemical moieties.

Enhance compatibility with polymer matrices: Modifying the surface chemistry of the DNPT molecule could improve its dispersion and interaction with various polymers, leading to more uniform foam structures.

The successful synthesis of such tailored derivatives would represent a significant advancement in the field of chemical blowing agents, enabling the production of foamed materials with highly specific and optimized properties.

Advanced Computational Studies for Predictive Modeling

The energetic nature of DNPT necessitates a thorough understanding of its thermal stability and decomposition mechanisms to ensure safe handling and processing. Advanced computational studies, particularly those employing quantum mechanics and molecular dynamics, are proving to be invaluable tools for predicting the behavior of this complex molecule.

One of the key areas of computational research is the simulation of DNPT's thermal decomposition. researchgate.net By modeling the molecule at the atomic level, scientists can predict the bond dissociation energies and identify the most likely pathways for decomposition. These simulations provide critical insights into the initial steps of the decomposition process, which are often difficult to observe experimentally.

Table 1: Computational Methods in DNPT Research

Computational MethodApplication in DNPT ResearchKey Insights
Density Functional Theory (DFT)Calculation of molecular structure, vibrational frequencies, and bond dissociation energies.Prediction of decomposition pathways and identification of key intermediates.
Molecular Dynamics (MD)Simulation of the dynamic behavior of DNPT molecules at different temperatures and pressures.Understanding of the influence of external conditions on thermal stability.
Machine Learning (ML)Prediction of thermal stability and other properties based on molecular structure.Rapid screening of potential derivatives with desired properties.

Machine learning is another powerful computational tool that is beginning to be applied to the study of energetic materials like DNPT. bohrium.comsci-hub.senih.govnih.govnih.gov By training algorithms on large datasets of known compounds, machine learning models can learn to predict the properties of new, hypothetical molecules with a high degree of accuracy. This approach has the potential to significantly accelerate the discovery and design of new blowing agents with improved performance and safety characteristics. For instance, a machine learning model could be used to predict the decomposition temperature of a series of DNPT derivatives, allowing researchers to prioritize the synthesis of the most promising candidates.

Future computational research will likely focus on the development of more sophisticated and accurate models that can capture the complex interplay of factors that govern DNPT's behavior. This includes the influence of impurities, the interaction with polymer matrices, and the effects of processing conditions. The ultimate goal is to develop a comprehensive, multi-scale modeling framework that can predict the performance of DNPT from the molecular level all the way up to the macroscopic properties of the final foamed product.

Sustainable Synthesis Pathways

The traditional synthesis of DNPT involves the use of strong acids and produces significant amounts of waste, raising environmental concerns. As a result, there is a growing interest in developing more sustainable and environmentally friendly synthesis pathways. This research aligns with the broader principles of green chemistry, which seek to minimize the use and generation of hazardous substances. researchgate.net

One promising approach is the use of solid acid catalysts. google.com These materials can replace corrosive and difficult-to-handle liquid acids, simplifying the reaction workup and reducing the amount of waste generated. Solid acids are also often reusable, further enhancing the sustainability of the process. While the direct application of solid acid catalysts to DNPT synthesis has not yet been reported, their successful use in other chemical transformations suggests that they could be a viable alternative to traditional methods.

Biocatalysis, the use of enzymes to carry out chemical reactions, represents another exciting frontier in sustainable synthesis. While the biocatalytic synthesis of N-nitroso compounds is still in its early stages of development, it offers the potential for highly selective and environmentally benign production methods. bohrium.com

Another key aspect of sustainable synthesis is the exploration of alternative nitrosating agents. The conventional method for introducing the nitroso group involves the use of nitrite (B80452) salts under acidic conditions, which can lead to the formation of carcinogenic byproducts. bohrium.comnih.gov Research into greener nitrosation methods is ongoing, with a focus on developing reagents that are less toxic and more efficient. researchgate.net

The development of sustainable synthesis pathways for DNPT is a critical step towards ensuring the long-term viability of this important industrial chemical. By embracing the principles of green chemistry, researchers can create manufacturing processes that are not only more environmentally friendly but also safer and more cost-effective.

Q & A

Q. What are the key safety protocols for handling DNPT in laboratory settings?

DNPT is classified as a self-reactive solid (type C) under UN transport regulations, requiring specific packing methods (e.g., OP6B for 82% concentration) to mitigate decomposition risks. Researchers must adhere to guidelines for thermally unstable substances, including temperature-controlled storage (<25°C), inert atmospheres, and avoidance of friction or impact during handling . Safety data sheets (SDS) should be consulted for localized ventilation requirements and personal protective equipment (PPE), such as nitrile gloves and face shields.

Q. How can researchers address solubility challenges of DNPT in aqueous systems?

DNPT has limited aqueous solubility (9.901 g/L at unspecified temperature) and may require polar aprotic solvents (e.g., dimethylformamide) for dissolution. Pre-experiment phase-solubility studies are recommended to optimize solvent selection. Data from Handbook of Aqueous Solubility Data (Table 479) indicate its molar solubility as 5.318E-02 mol/L, necessitating sonication or elevated temperatures for homogeneous mixing .

Q. What nomenclature and synonym variations exist for DNPT in literature databases?

DNPT is systematically named 3,7-dinitroso-1,3,5,7-tetraazabicyclo[3.3.1]nonane (CAS 101-25-7) but has multiple aliases (e.g., dinitroso-pentamethylenetetramin, Foaming Agent H). Researchers should use Boolean search strategies (e.g., "N,N'-dinitrosopentamethylenetetramine" OR "DNPT" NOT "commercial") to avoid missing relevant studies in databases like SciFinder or PubMed .

Advanced Research Questions

Q. How can contradictory findings in DNPT’s carcinogenicity profile be resolved?

Early industrial-scale studies classified DNPT as non-carcinogenic, but conflicting implant test results (Table VII.1) showed ambiguous sarcoma induction. Researchers should critically evaluate experimental parameters:

  • Dosage : Subcutaneous implant studies used 50 mg/kg in rodents, while industrial exposure models assumed lower chronic doses.
  • Metabolic pathways : DNPT’s decomposition into nitrosamines (e.g., N-nitrosodiphenylamine) may introduce confounding variables . A tiered testing approach—combining in vitro mutagenicity assays (Ames test) and in vivo tumorigenicity studies—is recommended to clarify mechanisms.

Q. What methodologies are optimal for detecting DNPT in environmental matrices?

DNPT’s environmental persistence in soil (screening level: unspecified in Table 9) requires LC-MS/MS or GC-ECD with derivatization. Sample preparation should include solid-phase extraction (SPE) using C18 cartridges and methanol elution. Detection limits below 1 µg/L are achievable via isotope dilution (e.g., deuterated DNPT) to account for matrix interference .

Q. How does DNPT’s thermal decomposition influence experimental design in polymer foaming?

DNPT decomposes exothermically at 207°C (MP), releasing nitrogen gas critical for foam formation. Researchers must calibrate thermogravimetric analysis (TGA) to identify decomposition onset (Tonset) under inert (N2) vs. oxidative (air) conditions. Kinetic parameters (e.g., activation energy via Flynn-Wall-Ozawa method) should be modeled to optimize foaming temperature and avoid runaway reactions .

Q. What analytical techniques validate DNPT purity in synthetic batches?

High-purity DNPT (>98%) can be verified via:

  • HPLC-UV : C18 column, mobile phase = acetonitrile:water (70:30), λ = 254 nm.
  • FTIR : Peaks at 1540 cm<sup>-1</sup> (N–O stretch) and 1340 cm<sup>-1</sup> (C–N stretch).
  • Elemental analysis : Theoretical N% = 45.15%; deviations >2% indicate phlegmatizer contamination (e.g., calcium stearate) .

Data Contradiction Analysis Framework

Conflict Type Example Resolution Strategy
ToxicityNegative carcinogenicity vs. ambiguous implant testsReplicate studies with standardized OECD guidelines (e.g., TG 451)
SolubilityDiscrepancies in reported solubility valuesValidate via shake-flask method with HPLC quantification
Environmental FateUnreported degradation productsEmploy HRMS for non-targeted screening

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.